molecular formula C14H11N3O5 B14811199 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B14811199
M. Wt: 301.25 g/mol
InChI Key: LUEGZNPNMJNNTF-OVCLIPMQSA-N
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Description

N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a 3,4-dihydroxybenzylidene group and a 4-nitrobenzohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as sodium periodate (NaIO4) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding amines.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts and specific temperature and pH conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O5/c18-12-6-1-9(7-13(12)19)8-15-16-14(20)10-2-4-11(5-3-10)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+

InChI Key

LUEGZNPNMJNNTF-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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